molecular formula C13H17NO3 B3034968 1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone CAS No. 26163-70-2

1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone

Cat. No.: B3034968
CAS No.: 26163-70-2
M. Wt: 235.28 g/mol
InChI Key: OZIRLMGKOFMCJS-UHFFFAOYSA-N
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Description

1-(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This particular compound is characterized by the presence of two methoxy groups and a dihydroisoquinoline moiety, making it a significant molecule in various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone typically involves the condensation of 6,7-dimethoxy-3,4-dihydroisoquinoline with ethanone derivatives. One common method includes the reaction of 6,7-dimethoxy-3,4-dihydroisoquinoline with o-quinone methides in boiling ethanol or o-xylene . This reaction leads to the formation of oxazino-isoquinoline derivatives, which can be further processed to yield the desired compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 1-(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into tetrahydroisoquinoline derivatives.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the methoxy groups.

Major Products:

    Oxidation: Quinoline derivatives.

    Reduction: Tetrahydroisoquinoline derivatives.

    Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

1-(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, modulating their activity. For example, it has been shown to interact with sigma receptors, which are involved in intracellular calcium regulation and cholesterol homeostasis . This interaction can lead to various physiological effects, including analgesic and anti-inflammatory responses.

Comparison with Similar Compounds

Uniqueness: 1-(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone is unique due to its specific substitution pattern and the presence of the ethanone moiety. This structural uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound in various research fields.

Properties

IUPAC Name

1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-9(15)14-5-4-10-6-12(16-2)13(17-3)7-11(10)8-14/h6-7H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZIRLMGKOFMCJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=CC(=C(C=C2C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of 6,7-dimethoxy-1,2, 3,4-tetrahydroisoquinoline (3.00 g, 15.4 mmol, 1.00 equiv) in anhydrous pyridine (100 mL) under argon at room temperature was added acetic anhydride (14.5 mL, 154 mmol, 10.0 equiv) over 15 min. The resulting mixture was stirred at room temperature for 2 h, and then at reflux for 6 h. The volatiles were removed by rotary evaporation at 80° C. under high vacuum. The residue was flash chromatographed on silica gel (MeOH-CH2Cl2 8:92) to afford 3.21 g (89%) of viscous brown oil. The 1H NMR spectrum reflected the presence of two slowly interconverting conformers in a ratio of 1.2 :1 at room temperature. 1H NMR (300 MHz, CDCl3) for conformer 1: δ 2.18 (s, 3 H), 2.83 (t, J=5.9 Hz, 2 H), 3.67 (t, J=5.9 Hz, 2 H), 3.86 (s, 3 H), 3.87 (s, 3 H), 4.66 (s, 2 H), 6.63 (s, 1 H), 6.65(s, 1 H). For conformer 2:δ 2.19 (s, 3 H), 2.77 (t, J=5.9 Hz, 2 H), 3.81 (t, J=5.9 Hz, 2 H), 3.86 (s, 3 H), 3.87 (s, 3 H), 4.56 (s, 2 H), 6.59 (s, 1 H), 6.63 (s, 1 H).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
14.5 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
89%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone

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